Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (–CN) and a propylsulfanyl group (–S–C3H7) attached to a propenoate backbone. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with a suitable sulfanyl reagent under basic conditions. One common method involves the use of sodium ethoxide as a base to deprotonate ethyl cyanoacetate, followed by the addition of propylsulfanyl chloride to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of adhesives and coatings due to its strong adhesive properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- 2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(propylsulfanyl)prop-2-enoate is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other cyanoacrylates. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
77915-36-7 |
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Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-propylsulfanylprop-2-enoate |
InChI |
InChI=1S/C9H13NO2S/c1-3-5-13-7-8(6-10)9(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
UZUUBPDAZCBOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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